molecular formula C13H21NO5 B13716689 Methyl (S)-1-Boc-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate

Methyl (S)-1-Boc-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate

Cat. No.: B13716689
M. Wt: 271.31 g/mol
InChI Key: BJPCXZMEJRLORA-UHFFFAOYSA-N
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Description

The compound identified by the registry number MFCD09840931 is known as (S)-1-tert-Butyl 2-methyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are significant in medicinal chemistry due to their presence in various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-tert-Butyl 2-methyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-Butyl and Methyl Groups: These groups can be introduced via alkylation reactions using tert-butyl halides and methyl halides in the presence of strong bases.

    Oxidation: The ketone group at the 5-position can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used.

    Catalysts and Solvents: The use of specific catalysts and solvents can optimize the yield and purity of the product.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The tert-butyl and methyl groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, strong bases.

Major Products

    Alcohols: From the reduction of the ketone group.

    Substituted Derivatives: From substitution reactions at the tert-butyl and methyl groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Used in the development of pharmaceuticals, particularly those targeting the central nervous system.

Industry

    Material Science: Utilized in the synthesis of materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, simpler in structure.

    N-Methylpyrrolidine: Similar structure with a methyl group on the nitrogen.

    1-tert-Butylpyrrolidine: Similar structure with a tert-butyl group on the nitrogen.

Uniqueness

(S)-1-tert-Butyl 2-methyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate is unique due to the presence of both tert-butyl and methyl groups, as well as the ketone functionality, which confer specific chemical and biological properties not found in simpler pyrrolidine derivatives.

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-8(9(15)18-6)7-13(4,5)10(14)16/h8H,7H2,1-6H3

InChI Key

BJPCXZMEJRLORA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(N(C1=O)C(=O)OC(C)(C)C)C(=O)OC)C

Origin of Product

United States

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